Linoleoyl-L-carnitine chloride

Descripción general

Descripción

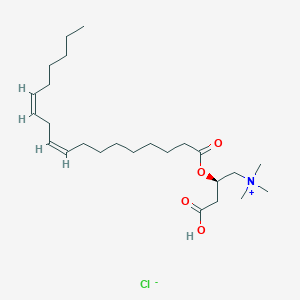

Linoleoil-L-carnitina (cloruro) es una acilcarnitina de cadena larga que se encuentra de forma natural. Es conocida por su papel en el metabolismo de los lípidos y se ha estudiado por sus posibles aplicaciones terapéuticas. El compuesto se caracteriza por su fórmula molecular C25H46NO4 • Cl y un peso molecular de 460.1 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Linoleoil-L-carnitina (cloruro) se puede sintetizar mediante la esterificación de L-carnitina con ácido linoleico. La reacción suele implicar el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial: La producción industrial de Linoleoil-L-carnitina (cloruro) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la pureza del producto final. El compuesto se purifica posteriormente mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Decomposition and Stability

Under extreme conditions, the compound degrades via:

-

Thermal decomposition : Produces carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides .

-

Oxidative degradation : Reacts with oxidizing agents, leading to breakdown of the unsaturated linoleoyl chain .

Critical micelle concentration (CMC) for structurally similar acylcarnitines like oleoyl-L-carnitine is 7.4 ± 1.2 μM, indicating micelle formation at higher concentrations that may influence reaction kinetics .

Mitochondrial β-Oxidation

-

Carnitine shuttle entry :

-

Intramitochondrial processing :

Peroxisomal Modification

-

Peroxisomal β-oxidation shortens very-long-chain fatty acids, with carnitine octanoyltransferase (CrOT) conjugating intermediates to carnitine for mitochondrial transfer .

Pharmacodynamic Interactions

-

GlyT2 inhibition : Structural analogs like oleoyl-L-carnitine inhibit glycine transporter GlyT2 (IC₅₀ = 340 nM) via interactions with extracellular loop 4 .

-

Neuroprotective effects : Acylcarnitines modulate neuronal uptake mechanisms, with OCTN1/2 transporters facilitating cellular entry .

Analytical Characterization

Aplicaciones Científicas De Investigación

Lipid Metabolism Research

Mechanism of Action:

Linoleoyl-L-carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is vital for energy production, especially in tissues with high energy demands such as muscle and heart cells .

Case Studies:

- Study on Hepatic Levels: A study indicated that hepatic levels of LiLCarn significantly increase following high-dose administration of isoniazid in mice, suggesting its involvement in metabolic responses to pharmacological agents .

- Inhibition of Glycine Transport: Research demonstrated that LiLCarn exhibits inhibitory effects on glycine transporters (GlyT2), which may have implications for pain management and neuromodulation . The IC50 value for LiLCarn was found to be greater than 10 μM at GlyT2, indicating its potential as a therapeutic agent in modulating neurotransmitter systems.

Neuropharmacological Applications

Analgesic Potential:

LiLCarn has been investigated for its analgesic properties due to its action on glycine transporters. The inhibition of GlyT2 could lead to increased glycine levels in the synaptic cleft, potentially enhancing inhibitory neurotransmission and providing pain relief .

Data Table: GlyT Inhibition Potency

| Compound | GlyT1 IC50 (μM) | GlyT2 IC50 (μM) |

|---|---|---|

| Linoleoyl-L-carnitine | >10 | >10 |

| Oleoyl-L-carnitine | >10 | 0.34 |

| Palmitoyl-L-carnitine | >10 | 0.60 |

Metabolic Disorders

Role in Obesity and Insulin Sensitivity:

Emerging research suggests that LiLCarn may influence insulin sensitivity and lipid metabolism, making it a candidate for studying obesity-related conditions. Increased levels of acylcarnitines like LiLCarn are often associated with enhanced fatty acid oxidation and improved metabolic profiles .

Clinical Observations:

- In clinical settings, elevated levels of LiLCarn have been correlated with improved metabolic health markers in obese individuals undergoing dietary interventions.

Future Research Directions

Potential for Therapeutic Development:

Given its unique properties and mechanisms of action, further exploration into LiLCarn's therapeutic potential is warranted. Future studies should focus on:

- Longitudinal clinical trials to assess the efficacy of LiLCarn in managing metabolic syndrome.

- Investigations into its neuroprotective effects , particularly in neurodegenerative diseases where glycine modulation may play a role.

Mecanismo De Acción

Linoleoil-L-carnitina (cloruro) ejerce sus efectos a través de su papel en el metabolismo de los lípidos. Facilita el transporte de ácidos grasos a las mitocondrias, donde se someten a la β-oxidación para producir energía. El compuesto interactúa con varios objetivos moleculares, incluidas las enzimas implicadas en el metabolismo de los lípidos y la función mitocondrial .

Compuestos similares:

Palmitoil-L-carnitina: Otra acilcarnitina de cadena larga con funciones similares en el metabolismo de los lípidos.

Oleoil-L-carnitina: Similar en estructura pero con diferentes cadenas de ácidos grasos.

Estearoil-L-carnitina: Otra variante con una cadena de ácido graso diferente.

Singularidad: Linoleoil-L-carnitina (cloruro) es singular debido a su cadena de ácido graso específica, que le confiere propiedades y funciones distintas. Su papel en el metabolismo de los lípidos y sus posibles aplicaciones terapéuticas lo convierten en un compuesto de gran interés en la investigación científica .

Comparación Con Compuestos Similares

Palmitoyl-L-carnitine: Another long-chain acylcarnitine with similar functions in lipid metabolism.

Oleoyl-L-carnitine: Similar in structure but with different fatty acid chains.

Stearoyl-L-carnitine: Another variant with a different fatty acid chain.

Uniqueness: Linoleoyl-L-carnitine (chloride) is unique due to its specific fatty acid chain, which imparts distinct properties and functions. Its role in lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .

Actividad Biológica

Linoleoyl-L-carnitine chloride (LCC) is an acylcarnitine derivative of L-carnitine, a compound known for its role in fatty acid metabolism and transport. This article delves into the biological activity of LCC, examining its effects on metabolism, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

- Molecular Formula : CHONCl

- Molecular Weight : 460.1 g/mol

- CAS Number : 6919-91-1

LCC is characterized by its long-chain fatty acid component, which influences its biological activity and interaction with cellular processes.

Metabolic Role

LCC plays a significant role in lipid metabolism by facilitating the transport of long-chain fatty acids across mitochondrial membranes. This process is crucial for β-oxidation, where fatty acids are broken down to produce energy. The compound acts as an essential cofactor in this metabolic pathway, similar to its parent compound, L-carnitine .

Antioxidant Properties

Research indicates that LCC exhibits antioxidant properties, which may protect cells from oxidative stress. For instance, studies have shown that dietary supplementation with LCC can increase total antioxidant capacity and reduce malondialdehyde levels in various animal models . This suggests a protective role against oxidative damage, particularly in conditions associated with high oxidative stress.

Case Studies and Research Findings

Comparative Efficacy Table

Fatty Acid Transport

LCC enhances the transport of long-chain fatty acids into mitochondria by converting them into acylcarnitine esters. This conversion is crucial for preventing the accumulation of toxic acyl-CoAs, which can inhibit mitochondrial function and lead to cell death under stress conditions .

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers. This is particularly relevant in conditions characterized by systemic inflammation, where LCC could help mitigate muscle loss and improve physical performance .

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVSGEUGKSYTLE-JVQMZHOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.